molecular formula C25H22F3NO3S B1662794 4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid CAS No. 1006036-87-8

4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid

Cat. No. B1662794
M. Wt: 473.5 g/mol
InChI Key: QJZQFVRFJCGDKF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a melting point of 254-256℃ and a predicted boiling point of 569.4±50.0 °C . It has a predicted density of 1.39±0.1 g/cm3 . It is soluble in DMSO . Its pKa is predicted to be 4.35±0.10 .

Scientific Research Applications

Chemical Sensing and Capture

One application of compounds similar to 4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid involves chemical sensing. For instance, triphenylbenzenes, which share structural similarities, have been used in the selective sensing and capture of picric acid, demonstrating significant fluorescence quenching and detection limits as low as 1.5 ppm (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Optical Properties in Thin Films

Compounds structurally related to 4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid have been utilized in the study of optical properties. For example, antipyrine derivatives in thin films have been examined for their absorption, refraction properties, and dispersion parameters, revealing insights into their optical band transitions and energy gap values (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017).

Corrosion Inhibition

Similarly structured compounds have been synthesized and characterized for corrosion inhibition properties. Schiff base compounds and their coordination behavior with metals like manganese(II), copper(II), and zinc(II) have been studied, demonstrating appreciable corrosion inhibition for mild steel in acidic media (Mishra, Tiwari, Singh, & Singh, 2015).

Antimicrobial Evaluation

Synthesis and evaluation of antimicrobial activity are also prominent areas of application. Various derivatives of compounds with similar structures have been synthesized and screened for antibacterial and antifungal activities, showing significant efficacy against various microorganisms (Rajurkar, Deshmukh, & Sonawane, 2016).

Antioxidant Properties

Research into the antioxidant properties of related compounds has been conducted. For instance, new derivatives have been synthesized and tested for their free-radical scavenging ability, contributing valuable information to the field of antioxidant research (Hussain, 2016).

Pharmacokinetic Studies

Pharmacokinetic studies of similar benzoic acid derivatives have been carried out, providing insights into the distribution and bioavailability of these compounds in biological systems (Xu, Ying, Wang, Zhang, Ying, & Yang, 2020).

properties

IUPAC Name

4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZQFVRFJCGDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648063
Record name 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid

CAS RN

1006036-87-8
Record name 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoate from Example 16, Step 3 (172 mg, 0.353 mmol) was reacted under conditions similar to Example 1, Step 11. The crude solid was swished in 10:90 EtOH/hexane and the suspension was filtered. The resulting solid was rinsed with 10:90 EtOH/hexane, then hexane and dried to afford the desired product as a white solid. MS (−ESI): m/z 472 (M−1)−.
Name
EtOH hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid
Reactant of Route 3
4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid
Reactant of Route 4
4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid
Reactant of Route 5
4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid
Reactant of Route 6
4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid

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